molecular formula C20H16 B135130 2,9-Dimethylbenz[a]anthracene CAS No. 572-89-4

2,9-Dimethylbenz[a]anthracene

Cat. No. B135130
CAS RN: 572-89-4
M. Wt: 256.3 g/mol
InChI Key: VZJUFRYWSUPNBV-UHFFFAOYSA-N
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Description

2,9-Dimethylbenz[a]anthracene, also known as DMBA, is a compound with the molecular formula C20H16 . It is an immunosuppressor and a powerful organ-specific laboratory carcinogen . It is widely used in many research laboratories studying cancer .


Synthesis Analysis

While specific synthesis methods for 2,9-Dimethylbenz[a]anthracene were not found, anthracene derivatives like it are often synthesized through methods such as Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and metal-catalyzed reactions with alkynes .


Molecular Structure Analysis

The molecular structure of 2,9-Dimethylbenz[a]anthracene has been refined from new X-ray diffraction data collected at low temperature . The molecule is highly distorted in the bay region as a result of steric overcrowding between hydrogen atoms . The 7-and 12-positions (equivalent to the 9-and 10-positions of anthracene) are highly reactive and appear to show a deficiency of electron density .


Physical And Chemical Properties Analysis

2,9-Dimethylbenz[a]anthracene is a solid substance with a molecular weight of 256.34 g/mol . It has a melting point of 120.0 to 124.0 °C .

Scientific Research Applications

1. Complexation with Silver Ions

Munakata et al. (2003) explored the complexation of 7,12-dimethylbenz[a]anthracene (DMBA) with silver(I) ions, revealing its potential for self-assembly in multilayer structures due to π−π interactions. This study suggests the use of DMBA in the construction of multidecker aromatic compounds (Munakata et al., 2003).

2. Electrochemical Studies and DNA Interaction

Yardım et al. (2010) conducted voltammetric studies on DMBA, particularly focusing on its interaction with DNA. They used adsorptive stripping voltammetry and demonstrated the electrochemical oxidation of DMBA at various electrodes, highlighting its potential in biosensing applications (Yardım et al., 2010).

3. Photocatalytic Oxygenation

Kotani et al. (2004) researched the photocatalytic oxygenation of anthracenes, including DMBA, using a specific photocatalyst. They found that DMBA could undergo photocatalytic oxygenation, forming specific oxygenation products, indicating its utility in photocatalytic applications (Kotani et al., 2004).

4. Metabolism by Mycobacterium vanbaalenii

Moody et al. (2003) studied the degradation of DMBA by Mycobacterium vanbaalenii PYR-1, revealing insights into the microbial metabolism of DMBA. This research is significant in understanding how certain microorganisms can metabolize complex hydrocarbons (Moody et al., 2003).

5. Chemiluminescence Probe for Singlet Oxygen

Li et al. (2004) developed a chemiluminescence probe based on a DMBA derivative for selectively detecting singlet oxygen. This application is crucial in various chemical and biological systems, particularly in sensing and imaging (Li et al., 2004).

6. Asymmetric Diels-Alder/retro-Diels-Alder Sequence

Burgess et al. (2005) utilized a DMBA derivative in the Diels-Alder/retro-Diels-Alder sequence for the preparation of alpha, beta-unsaturated lactams, indicating its application in organic synthesis (Burgess et al., 2005).

7. Blue Light-Emitting Devices

Chang et al. (2013) synthesized DMBA-based anthracene derivatives for use in blue light-emitting devices. This application highlights the role of DMBA derivatives in the development of advanced materials for electronics (Chang et al., 2013).

8. Molecular Mechanisms of Ovotoxicity

Sobinoff et al. (2011) investigated the molecular mechanisms of DMBA-induced ovotoxicity, particularly focusing on follicular destruction and activation in ovaries. This study contributes to understanding the toxicological effects of environmental carcinogens (Sobinoff et al., 2011).

9. Role in Mammary Cancer Induction

Shi et al. (2019) described a method to generate mammary tumors in mice using DMBA, aiding in the study of gene roles in tumorigenesis. This application is crucial for cancer research (Shi et al., 2019).

10. Solid-State Photolysis and Topochemical Reactions

Ihmels et al. (2000) conducted solid-state photolysis studies on anthracene-linked DMBA derivatives, exploring their use in topochemical photodimerizations. This research broadens the understanding of photochemical reactions in solid-state materials (Ihmels et al., 2000).

Safety And Hazards

2,9-Dimethylbenz[a]anthracene is harmful if swallowed and may cause cancer . It is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, wear protective gloves/protective clothing/eye protection/face protection, and wash skin thoroughly after handling .

Future Directions

2,9-Dimethylbenz[a]anthracene is widely used in many research laboratories studying cancer . It serves as a tumor initiator . Future research may continue to explore its carcinogenic properties and its potential applications in cancer research.

properties

IUPAC Name

2,9-dimethylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-4-6-16-12-20-17(11-18(16)9-13)8-7-15-5-3-14(2)10-19(15)20/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJUFRYWSUPNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C3C(=C2)C=CC4=C3C=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073911
Record name 2,9-Dimethylbenz[a]anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Dimethylbenz[a]anthracene

CAS RN

572-89-4
Record name Benzo(a)anthracene, 2,9-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,9-Dimethylbenz[a]anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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